N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide
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Overview
Description
N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide typically involves the reaction of 4-isopropylaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]oxide, while reduction may produce N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]amine.
Scientific Research Applications
N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(Dimethylcarbamoyl)-N-phenylformamide
- N-(Dimethylcarbamoyl)-N-[4-(methyl)phenyl]formamide
- N-(Dimethylcarbamoyl)-N-[4-(ethyl)phenyl]formamide
Uniqueness
N-(Dimethylcarbamoyl)-N-[4-(propan-2-yl)phenyl]formamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to similar compounds.
Properties
CAS No. |
62719-40-8 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-N-(4-propan-2-ylphenyl)formamide |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)11-5-7-12(8-6-11)15(9-16)13(17)14(3)4/h5-10H,1-4H3 |
InChI Key |
BHMQFGXGGAYVOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(C=O)C(=O)N(C)C |
Origin of Product |
United States |
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